GNE-6893 Demonstrates Subnanomolar HPK1 Ki, Exceeding Potency of Lead Compound 1 and Clinical Candidate CFI-402411
GNE-6893 exhibits a Ki of <0.019 nM against HPK1 , which is >250-fold more potent than the lead compound 1 (Ki = 4.9 nM) from which it was optimized [1]. This potency also exceeds that of the clinical-stage HPK1 inhibitor CFI-402411, which has a reported IC50 of 4.0±1.3 nM [2].
| Evidence Dimension | Biochemical inhibition potency (Ki/IC50) |
|---|---|
| Target Compound Data | Ki <0.019 nM |
| Comparator Or Baseline | Compound 1 (Ki = 4.9 nM); CFI-402411 (IC50 = 4.0±1.3 nM) |
| Quantified Difference | >250-fold improvement over compound 1; >200-fold improvement over CFI-402411 |
| Conditions | HPK1 kinase activity assay (SPR fragment screen and follow-up optimization) |
Why This Matters
Higher biochemical potency enables lower dosing to achieve target engagement, reducing the risk of off-target effects and compound-related toxicity in both in vitro and in vivo studies.
- [1] Tellis JC, Wei B, Siu M, An L, Chan GK, Chen Y, et al. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1. ACS Med Chem Lett. 2024 Sep 3;15(9):1606–1614. View Source
- [2] Treadwell Therapeutics. TWT-101: a phase 1 study of the novel HPK1 inhibitor CFI-402411 in patients with advanced cancer. SITC Annual Meeting 2021. View Source
